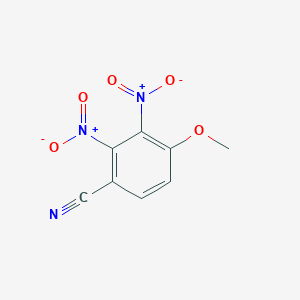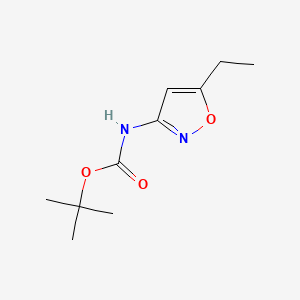
4-Methoxy-2,3-dinitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,3-dinitrobenzonitrile is an organic compound characterized by the presence of a methoxy group (-OCH₃) and two nitro groups (-NO₂) attached to a benzene ring, along with a cyano group (-CN). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzonitrile as the starting material.
Nitration Reaction: The compound undergoes nitration, a process where nitro groups are introduced into the benzene ring. This is achieved by treating 4-methoxybenzonitrile with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Specialized reactors and equipment are used to handle the exothermic nitration reactions safely. Continuous monitoring and control of reaction parameters ensure the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro groups are further oxidized to nitrate esters.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 4-methoxy-2,3-diaminobenzonitrile.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-2,3-dinitrobenzoic acid.
Reduction: 4-Methoxy-2,3-diaminobenzonitrile.
Substitution: 4-Methoxy-2,3-dinitrobenzamide.
Aplicaciones Científicas De Investigación
4-Methoxy-2,3-dinitrobenzonitrile finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the effects of nitro groups on biological molecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Methoxy-2,3-dinitrobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro groups can act as electrophiles, reacting with nucleophiles in biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparación Con Compuestos Similares
4-Methoxy-2-nitrobenzonitrile: Lacks one nitro group.
3,4-Dimethoxy-2-nitrobenzonitrile: Has an additional methoxy group.
4-Chloro-3,5-dinitrobenzonitrile: Contains chlorine instead of a methoxy group.
Uniqueness: 4-Methoxy-2,3-dinitrobenzonitrile is unique due to its combination of methoxy and nitro groups on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propiedades
IUPAC Name |
4-methoxy-2,3-dinitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5/c1-16-6-3-2-5(4-9)7(10(12)13)8(6)11(14)15/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFUWUOBFZYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B8107053.png)
![ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B8107058.png)
